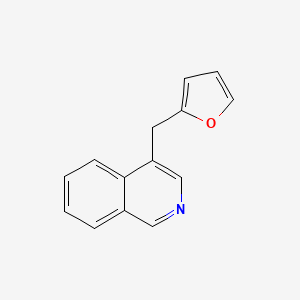
1-Aminonaphthalene-7-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminonaphthalene-7-acetic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and an acetic acid group at the seventh position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-7-acetic acid can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene followed by a series of reactions to introduce the acetic acid group. The reduction is typically carried out using iron and hydrochloric acid, followed by steam distillation . Another method involves the Bucherer reaction, which uses ammonium salts to convert 2-hydroxynaphthalene-7-sulfonic acid into the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminonaphthalene-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives using oxidizing agents such as chromic acid.
Substitution: The amino group can participate in substitution reactions, forming derivatives like azo dyes.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Sodium in boiling amyl alcohol, iron with hydrochloric acid.
Substitution Reagents: Diazonium salts for azo dye formation.
Major Products Formed:
Naphthoquinone Derivatives: Formed through oxidation.
Tetrahydro Derivatives: Formed through reduction.
Azo Dyes: Formed through substitution reactions with diazonium salts.
Wissenschaftliche Forschungsanwendungen
1-Aminonaphthalene-7-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1-aminonaphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye production.
2-Naphthylamine: Another naphthalene derivative with similar applications in dye synthesis.
Naphthaleneacetic Acid: A synthetic auxin used in plant growth regulation.
Uniqueness: 1-Aminonaphthalene-7-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of an amino group and an acetic acid group on the naphthalene ring allows for diverse chemical transformations and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(8-aminonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h1-6H,7,13H2,(H,14,15) |
InChI-Schlüssel |
PVWCIDUJJSNCCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


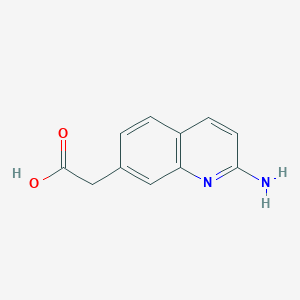


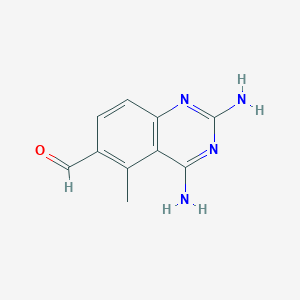
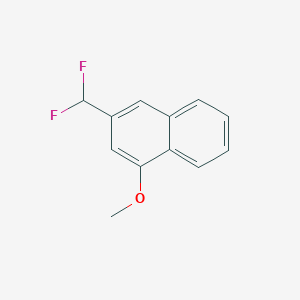
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)



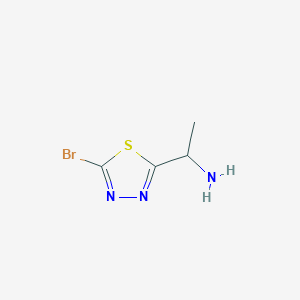
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)

